molecular formula C16H8F4N4S B287349 6-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B287349
M. Wt: 364.3 g/mol
InChI Key: RAKDHDLVVPSQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as FTTP, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. FTTP is a heterocyclic organic compound that belongs to the class of triazolo-thiadiazoles. It has a molecular formula of C18H9F4N5S and a molecular weight of 419.36 g/mol.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that this compound exerts its antibacterial and antifungal activities by inhibiting the biosynthesis of nucleic acids. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. This compound has also been shown to exhibit antioxidant activity by scavenging free radicals. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

6-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for use in lab experiments. It has a high potency and exhibits a broad spectrum of activity against various microorganisms. This compound is also relatively easy to synthesize and can be obtained in high purity. However, this compound has some limitations for use in lab experiments. It has poor solubility in water, which can limit its bioavailability. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several future directions for research on 6-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate the mechanism of action of this compound in more detail. This could help to identify potential targets for drug development. Another potential direction is to investigate the potential applications of this compound in the treatment of various diseases, such as cancer and infectious diseases. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo.

Synthesis Methods

6-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized through a multistep process involving the reaction of various reagents. The synthesis of this compound involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide in the presence of acetic acid to form 4-(trifluoromethyl)thiosemicarbazone. This intermediate is then reacted with 4-fluoroaniline in the presence of acetic acid and sulfuric acid to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

6-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have potential applications in scientific research. It has been reported to exhibit antibacterial, antifungal, and anticancer activities. This compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. This compound has also been shown to exhibit antifungal activity against Candida albicans and Aspergillus niger. Additionally, this compound has been shown to exhibit cytotoxicity against various cancer cell lines, including HeLa, MCF-7, and A549.

Properties

Molecular Formula

C16H8F4N4S

Molecular Weight

364.3 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H8F4N4S/c17-12-7-3-10(4-8-12)14-23-24-13(21-22-15(24)25-14)9-1-5-11(6-2-9)16(18,19)20/h1-8H

InChI Key

RAKDHDLVVPSQKA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.